BENGHE Foundational & Exploratory

Check Availability & Pricing

molecular structure of 6-Bromo-1-(tetrahydro-
2H-pyran-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

6-Bromo-1-(tetrahydro-2H-pyran-
2-yl)-1H-indazole

Cat. No.: B1532691

Compound Name:

An In-depth Technical Guide to the Molecular Structure of 6-Bromo-1-(tetrahydro-2H-pyran-2-
yl)-1H-indazole

Introduction: The Architectural Significance of a
Privileged Scaffold

In the landscape of modern medicinal chemistry, the indazole nucleus stands out as a
"privileged structure,” a molecular framework that demonstrates a remarkable propensity for
binding to multiple, diverse biological targets.[1][2][3] Its rigid, bicyclic nature and specific
arrangement of nitrogen atoms make it an ideal scaffold for the design of potent and selective
therapeutic agents, most notably in the realm of kinase inhibitors for oncology.[1][4] This guide
focuses on a key derivative, 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, a versatile
building block whose strategic modifications are pivotal for synthetic feasibility and downstream
biological activity.

The introduction of a bromine atom at the 6-position provides a crucial handle for further
functionalization via cross-coupling reactions, while the tetrahydropyran-2-yl (THP) group at the
N1 position serves a dual purpose. It acts as a robust protecting group, preventing unwanted
side reactions at the indazole nitrogen, and modulates the molecule's overall lipophilicity and
stability, which are critical parameters in drug development.[5] This document provides a
comprehensive exploration of the molecular architecture of this compound, from its rational
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synthesis and structural elucidation to its role as a cornerstone intermediate in pharmaceutical
research.

Molecular Profile and Physicochemical
Characteristics

The foundational step in understanding any chemical entity is to define its core structure and
properties. 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is composed of a benzene
ring fused to a pyrazole ring, forming the indazole core. This core is substituted with a bromine
atom at position 6 and protected at the N1 position with a tetrahydropyran (THP) group.

Caption: Molecular structure of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

A summary of its key identifiers and physicochemical properties is provided below.

Property Value Source
CAS Number 1158680-88-6 [61[7]
Molecular Formula C12H13BrN20 [6][7]
Molecular Weight 281.15 g/mol [61[7]

XUSDKDVQICYOIP-
InChl Key [6]
UHFFFAOYSA-N

C1CCOC(C1)N2C3=C(C=CC(

Canonical SMILES [7]
=C3)Br)C=N2

Purity Typically =297% [6]

Appearance Solid/Powder [8]

Storage Ambient Temperature [6]

Hazard Codes H302, H315, H319, H335 [6]

Strategic Synthesis and Mechanistic Considerations
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The synthesis of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a well-strategized,
two-stage process. The primary objective is the initial formation of the indazole core, followed
by the crucial N-protection step which enhances stability and prevents unwanted reactivity in
subsequent synthetic transformations.

Stage 2: THP Protection

3,4-Dihydropyran (DHP)

[G-Bromo-lH-indazole) BeiulBaSHENETES) »| N-Alkylation »-| Target Molecule

Stage 1: Indazole Core Formation

1. Acetic anhydride

(4-Bromo-2-methylani|ine} 2 (B e =(Diazotization & Cyclization)mb(ﬁ-Bromo-lH-indazole)

Click to download full resolution via product page

Caption: Two-stage synthetic workflow for the target molecule.

Causality Behind Experimental Choices

o Stage 1: Indazole Formation: The synthesis of the 6-Bromo-1H-indazole precursor is often
achieved through a diazotization of an appropriately substituted aniline (e.qg., 4-bromo-2-
methylaniline), followed by an intramolecular cyclization.[4] This classical approach is robust
and scalable, making it suitable for producing the large quantities of the intermediate
required for drug development campaigns.[4]

o Stage 2: THP Protection: The indazole N-H proton is acidic and nucleophilic, which can
interfere with many subsequent reactions (e.g., lithiation, cross-coupling). The THP group is
an ideal choice for protection due to its stability under a wide range of conditions (basic,
organometallic) yet can be readily removed under mild acidic conditions. Its installation via
acid-catalyzed reaction with 3,4-dihydropyran is efficient and high-yielding.[5]

Experimental Protocol: Synthesis of 6-Bromo-1-
(tetrahydro-2H-pyran-2-yl)-1H-indazole

Part A: Synthesis of 6-Bromo-1H-indazole (Adapted from[4])
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» Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (1.0 eq) in
chloroform. Cool the solution and add acetic anhydride (1.1 eq) while maintaining the
temperature below 40°C.

» Diazotization & Cyclization: To the reaction mixture, add potassium acetate (1.5 eq) followed
by isoamyl nitrite (1.5 eq). Heat the mixture to reflux (approx. 68°C) and maintain for 20
hours. Monitor reaction completion by TLC or HPLC.

o Work-up: Cool the mixture to room temperature and remove volatile components under
reduced pressure. Add water and concentrated hydrochloric acid and heat to 50-55°C to
hydrolyze the intermediate.

 [solation: Cool the acidic mixture and adjust the pH to >10 using a 50% aqueous solution of
sodium hydroxide. The product will precipitate. Filter the solid, wash with water, and slurry
with heptane. Filter and dry under vacuum to yield 6-Bromo-1H-indazole.

Part B: THP Protection

e Reaction Setup: Suspend 6-Bromo-1H-indazole (1.0 eq) in a suitable solvent such as
dichloromethane (DCM) or tetrahydrofuran (THF).

» Addition of Reagents: Add 3,4-dihydropyran (1.2 eq) followed by a catalytic amount of p-
toluenesulfonic acid (PTSA, ~0.05 eq).

e Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until
the starting material is consumed (typically 2-4 hours).

e Quenching and Extraction: Quench the reaction by adding a saturated aqueous solution of
sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash
with brine, dry over anhydrous sodium sulfate, and filter.

 Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude
residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to
afford the pure 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
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Comprehensive Structural Elucidation and Quality
Control

Confirming the molecular structure and assessing the purity of the final compound is a non-
negotiable step in chemical synthesis, governed by stringent regulatory standards. A multi-
technique approach is employed to provide orthogonal data, ensuring a self-validating system
of quality control.[8]
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Caption: Integrated workflow for quality control and structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise connectivity of
atoms in a molecule.[8]

e 1H NMR: This experiment provides information on the number of different types of protons,
their chemical environment, and their proximity to other protons.

o Expected Signals: Aromatic protons on the indazole ring, the anomeric proton where the
THP ring connects to the nitrogen, and the aliphatic protons of the THP ring. The anomeric
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proton (on C2 of the THP ring) is typically a distinct downfield multiplet. The bromine at C6
will influence the chemical shifts of the adjacent aromatic protons.

13C NMR: This provides a count of the unique carbon atoms in the molecule.

o Expected Signals: Signals corresponding to the eight carbons of the indazole core and the
five carbons of the THP ring. The carbon attached to bromine (C6) and the anomeric
carbon (C2 of THP) will have characteristic chemical shifts.

Protocol: NMR Sample Preparation and Analysis

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it
in ~0.7 mL of a deuterated solvent (e.g., CDCIs or DMSO-ds) in a standard 5 mm NMR tube.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (o
0.00 ppm).

Data Acquisition: Acquire *H and 13C spectra on a high-field NMR spectrometer (e.g., 400
MHz or higher).[9]

Data Analysis: Process the spectra (Fourier transform, phase correction, baseline
correction). Integrate the *H signals and assign all proton and carbon signals to the
molecular structure based on chemical shifts, coupling constants, and multiplicity.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental formula of the compound.[8]

Key Information: The primary data point is the molecular ion peak (M*). For 6-Bromo-1-
(tetrahydro-2H-pyran-2-yl)-1H-indazole, this peak should correspond to a mass of ~280 or
~282 g/mol .

Isotopic Pattern: A critical validation point is the isotopic signature of bromine. Natural
bromine consists of two major isotopes, 7°Br (~50.7%) and 8Br (~49.3%), in a roughly 1:1
ratio. Therefore, the mass spectrum will show two peaks of nearly equal intensity for the
molecular ion (and any bromine-containing fragments), separated by 2 mass units. This
pattern is a definitive indicator of the presence of a single bromine atom.[10]
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Protocol: Electrospray lonization (ESI) MS Analysis

o Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable
solvent like methanol or acetonitrile.

« Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at
a low flow rate (e.g., 5-10 pL/min).

» Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule
[M+H]* will be observed at m/z 281 and 283.

e Analysis: Compare the observed m/z value and the isotopic pattern with the theoretical
values calculated for the molecular formula C12H13BrN20.

X-Ray Crystallography

While more resource-intensive, single-crystal X-ray crystallography provides unambiguous,
definitive proof of molecular structure, including stereochemistry and the three-dimensional
arrangement of atoms in the solid state.[11][12]

 Information Gained: This technique would reveal the precise bond lengths and angles of the
entire molecule, the conformation of the THP ring (typically a chair conformation), and any
intermolecular interactions (e.g., hydrogen bonds, tt-stacking) that stabilize the crystal lattice.
[13]

Protocol: General Procedure for Crystal Growth and Analysis

o Crystal Growth: Growing a single crystal suitable for diffraction is often a process of trial and
error. Acommon method is slow evaporation of a saturated solution of the compound in a
suitable solvent system (e.g., ethyl acetate/hexane).

e Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer
head.

» Data Collection: Place the crystal in a diffractometer and cool it under a stream of liquid
nitrogen to minimize thermal motion and radiation damage. Irradiate the crystal with a
monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
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 Structure Solution and Refinement: Process the diffraction data to determine the unit cell
dimensions and space group. Solve the phase problem to generate an initial electron density
map, from which an atomic model is built and refined to best fit the experimental data.[14]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for determining the purity of a compound and quantifying any

impurities.[8]
Protocol: Purity Assessment by Reverse-Phase HPLC

o Sample Preparation: Accurately prepare a stock solution of the sample in a suitable diluent
(e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

o Chromatographic Conditions:
o Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 pm).

o Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1%
trifluoroacetic acid (TFA) or formic acid.

o Flow Rate: 1.0 mL/min.

o Detection: UV detector set to a wavelength where the indazole chromophore absorbs

strongly (e.g., 254 nm).

e Analysis: Inject a small volume (e.g., 10 pL) of the sample solution. The purity is calculated
as the area percentage of the main product peak relative to the total area of all observed
peaks.

Conclusion: A Validated Building Block for
Advanced Drug Discovery

6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is more than just a chemical compound;
it is a strategically designed molecular tool. Its synthesis is rational, and its structure is
rigorously validated through a suite of orthogonal analytical techniques. The bromine atom
serves as a versatile synthetic handle for introducing molecular diversity, while the THP group
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ensures the stability and desired reactivity of the indazole core. By understanding and
meticulously characterizing its molecular structure, researchers and drug development
professionals can confidently employ this key intermediate to build complex, next-generation
therapeutic agents, accelerating the path from chemical synthesis to clinical impact.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1532691#molecular-structure-of-6-bromo-1-
tetrahydro-2h-pyran-2-yl-1h-indazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b1532691#molecular-structure-of-6-bromo-1-tetrahydro-2h-pyran-2-yl-1h-indazole
https://www.benchchem.com/product/b1532691#molecular-structure-of-6-bromo-1-tetrahydro-2h-pyran-2-yl-1h-indazole
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1532691?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1532691?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

